molecular formula C12H16N2O3S2 B2882842 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide CAS No. 1396876-63-3

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B2882842
CAS RN: 1396876-63-3
M. Wt: 300.39
InChI Key: XAHSPYUEHQLQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a critical role in the signaling pathways of cytokines, particularly those involved in the immune system. CP-690,550 has been shown to have significant therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

Reactions with Ynamines : Sulfonamides have been shown to react with ynamines, leading to the formation of various heterocycles. This demonstrates the role of sulfonamide derivatives in synthesizing complex molecules and exploring novel chemical reactions (Tornus et al., 1995).

Asymmetric 1,3-Dipolar Cycloaddition : The catalysis involving copper complexes with sulfonamide derivatives has been used for asymmetric 1,3-dipolar cycloaddition reactions. This method is significant for the enantioselective synthesis of pyrrolidines, demonstrating the utility of sulfonamides in stereoselective synthesis (Fukuzawa & Oki, 2008).

Antiviral and Antibacterial Applications

Antiviral Activity : Sulfonamide derivatives have been synthesized and shown to possess antiviral activities. This indicates the potential of sulfonamide-based compounds in the development of new antiviral drugs (Chen et al., 2010).

Antibacterial Activity : Research into sulfonamide compounds has also extended into their antibacterial properties, showing effectiveness against various bacterial strains. This suggests the applicability of such compounds in combating bacterial infections (Nural et al., 2018).

Molecular Docking and Drug Design

Molecular Docking Studies : Sulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents through molecular docking against dihydrofolate reductase. This highlights the role of sulfonamide compounds in the design and discovery of new therapeutic agents (Debbabi et al., 2017).

properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-8-2-5-12(18-8)19(16,17)13-9-6-11(15)14(7-9)10-3-4-10/h2,5,9-10,13H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSPYUEHQLQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.